molecular formula C15H15NO B1392063 2-(2,6-Dimethylbenzoyl)-6-methylpyridine CAS No. 1187166-01-3

2-(2,6-Dimethylbenzoyl)-6-methylpyridine

Cat. No. B1392063
M. Wt: 225.28 g/mol
InChI Key: GXSDSWLYCOPAGM-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylbenzoyl)-6-methylpyridine, also known as DMMP, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline solid that is soluble in most organic solvents and has a melting point of 104-106°C. DMMP has been studied extensively for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry.

Scientific Research Applications

  • Polymer Science : Bruce and Herson (1969) discussed the condensation of 2,6-dimethylpyridine with terephthaldehyde, leading to the formation of poly(vinylstyrylpyridine) with potential applications in the field of conductive polymers due to its electrical conductivity properties (Bruce & Herson, 1969).

  • Organometallic Chemistry : Speiser, Braunstein, and Saussine (2004) explored nickel complexes involving 2,6-dimethylpyridine derivatives, demonstrating their utility in the oligomerization of ethylene, a key process in industrial chemistry (Speiser, Braunstein, & Saussine, 2004).

  • Photodimerization Studies : Taylor and Kan (1963) investigated the ultraviolet irradiation of 2,6-dimethylpyridine derivatives, leading to the formation of photodimers with potential applications in photochemistry and material science (Taylor & Kan, 1963).

  • Ligand Synthesis for Supramolecular Chemistry : Schubert and Eschbaumer (1999) synthesized 2,6-bis(trimethyltin)pyridine, a precursor for various bipyridine and terpyridine analogues, highlighting its importance in the synthesis of complex ligands for supramolecular chemistry (Schubert & Eschbaumer, 1999).

  • Electrochemistry and Fluorescent Compounds : Nakaya, Funabiki, Shibata, Muramatsu, and Matsui (1996) discussed the use of 2-methylpyridines in the development of fluorescent labeling reagents for quantitative analysis, such as in the analysis of carnitine, highlighting their potential in analytical chemistry (Nakaya et al., 1996).

properties

IUPAC Name

(2,6-dimethylphenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-6-4-7-11(2)14(10)15(17)13-9-5-8-12(3)16-13/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSDSWLYCOPAGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dimethylbenzoyl)-6-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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